molecular formula C14H17NO4 B3022860 methyl 4,6-diethoxy-1H-indole-2-carboxylate CAS No. 887360-82-9

methyl 4,6-diethoxy-1H-indole-2-carboxylate

Cat. No.: B3022860
CAS No.: 887360-82-9
M. Wt: 263.29 g/mol
InChI Key: RKNMNOGSARUPGU-UHFFFAOYSA-N
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Description

Methyl 4,6-diethoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, like other indole derivatives, is of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-diethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions and reagents used can vary, but common conditions include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-diethoxy-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 4,6-diethoxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,6-diethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 4,6-diethoxy-1H-indole-2-carboxylate is unique due to its specific functional groups, which can influence its reactivity and biological activity. The presence of ethoxy groups at positions 4 and 6 of the indole ring can affect its chemical properties and interactions with biological targets .

Properties

IUPAC Name

methyl 4,6-diethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-4-18-9-6-11-10(13(7-9)19-5-2)8-12(15-11)14(16)17-3/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMNOGSARUPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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